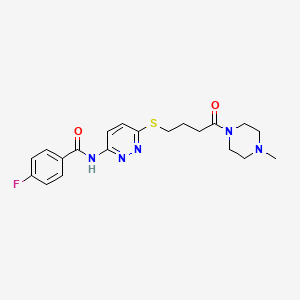
4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H24FN5O2S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-fluoro-N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a novel chemical entity with potential therapeutic applications, particularly in the field of oncology and cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A fluorinated benzamide moiety.
- A pyridazine ring that enhances its biological interactions.
- A methylpiperazine substituent which may contribute to its pharmacokinetic properties.
Preliminary studies suggest that this compound acts as a CETP (Cholesteryl Ester Transfer Protein) inhibitor , which is crucial in the regulation of lipid metabolism. By inhibiting CETP, the compound may help raise HDL cholesterol levels while lowering LDL cholesterol levels, thereby potentially reducing cardiovascular risk .
Antiproliferative Effects
Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range across different human cancer cell lines, including:
Table 1: Antiproliferative Activity Summary
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HT-29 | 50 |
| Compound B | MCF7 | 75 |
| Compound C | M21 | 100 |
This table illustrates the effectiveness of various compounds in inhibiting cell growth, highlighting the potential of this compound in cancer therapy.
Mechanistic Insights
The compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was evidenced by immunofluorescence studies showing alterations in β-tubulin structures upon treatment with similar derivatives .
Case Studies
- Study on CETP Inhibition : A study demonstrated that compounds with similar structures significantly inhibited CETP activity in vitro, leading to increased HDL levels in animal models. This suggests a potential therapeutic role for managing dyslipidemia .
- Anticancer Efficacy : In vivo studies using chick chorioallantoic membrane assays revealed that certain derivatives blocked angiogenesis and tumor growth effectively, comparable to established chemotherapeutics .
Propiedades
IUPAC Name |
4-fluoro-N-[6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-25-10-12-26(13-11-25)19(27)3-2-14-29-18-9-8-17(23-24-18)22-20(28)15-4-6-16(21)7-5-15/h4-9H,2-3,10-14H2,1H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWHKZFUJLPLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













